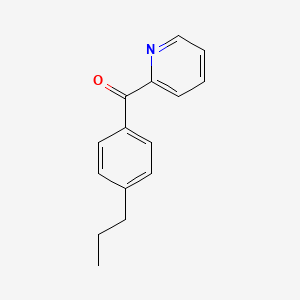

2-(4-n-Propylbenzoyl)pyridine

説明

2-(4-n-Propylbenzoyl)pyridine is a chemical compound that falls under the category of pyridine derivatives . Pyridine is a basic heterocyclic organic compound, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

科学的研究の応用

DNA Binding Studies

Symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles, including derivatives related to 2-(4-n-Propylbenzoyl)pyridine, have been synthesized and analyzed for DNA binding capabilities. These isomers demonstrate AT-specific DNA binding, similar to the bisbenzimidazole compound Hoechst 33258. The binding affinities of certain pyridine derivatized bisbenzimidazoles to double-stranded DNA were found to be significantly higher compared to others, influenced by the positioning of the pyridine and benzimidazole units. This differential binding characteristic was investigated using a combination of isothermal fluorescence titration, circular dichroism, and thermal denaturation of DNA, along with computational analyses using ab initio/Density Functional Theory to understand the molecular recognition process of such symmetric bisbenzimidazoles toward duplex DNA (Chaudhuri, Ganguly, & Bhattacharya, 2007).

Catalytic and Coordination Chemistry

The versatility of pyridine N-functionalized carbene ligands has been explored in the synthesis of copper(I) imidazol-2-ylidene complexes. These complexes have been characterized, and their structural diversity is highlighted, showcasing the potential of pyridine derivatives in coordination chemistry and catalysis. The ability of these complexes to crystallize in various forms, including dimers and polymers, depending on crystallization conditions, illustrates the structural flexibility and potential for diverse applications in materials science and catalysis (Tulloch et al., 2001).

Materials Science and Polymer Chemistry

In the field of materials science, novel pyridine-containing aromatic dianhydride monomers have been synthesized and used to prepare a series of new polyimides with pyridine moieties in the main chain. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for applications in high-performance materials. The synthesis and characterization of these polymers highlight the role of pyridine derivatives in the development of advanced materials with specific properties, such as low dielectric constants and high thermal stability, which are crucial for electronic and aerospace applications (Wang et al., 2006).

作用機序

Target of Action

It is structurally similar to phenazopyridine , which is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract .

Mode of Action

Phenazopyridine, a structurally similar compound, is reported to inhibit voltage-gated sodium channels and possibly group a nerve fibers . This suggests that 2-(4-n-Propylbenzoyl)pyridine might have a similar mode of action.

Biochemical Pathways

Pyrimidines, a class of compounds that includes pyridine derivatives, are known to inhibit the expression and activities of certain vital inflammatory mediators .

Result of Action

Based on the known effects of similar compounds, it may have analgesic and anti-inflammatory effects .

生化学分析

Biochemical Properties

2-(4-n-Propylbenzoyl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound acts as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptor proteins, leading to conformational changes that either activate or inhibit their activity. For instance, its interaction with cytochrome P450 enzymes results in the formation of enzyme-substrate complexes, facilitating the catalytic conversion of the compound into its metabolites. Additionally, this compound can inhibit certain enzymes by competing with natural substrates for binding sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain cellular functions, such as increased metabolic activity and improved cell signaling. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of glucuronides and sulfates. The compound’s metabolism affects metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters. Binding proteins within the cytoplasm can facilitate its distribution to different cellular compartments. The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, the compound can be targeted to other organelles, such as mitochondria, through specific targeting signals and post-translational modifications. These localizations enable this compound to exert its effects on various cellular processes .

特性

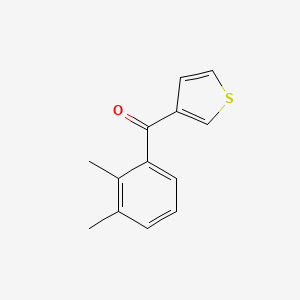

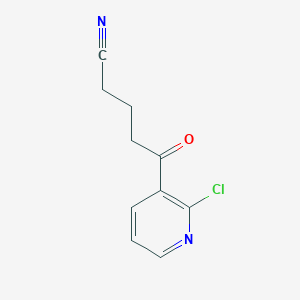

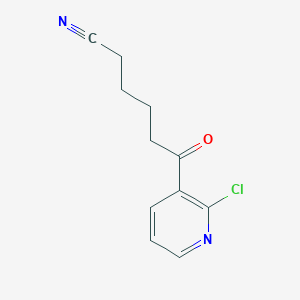

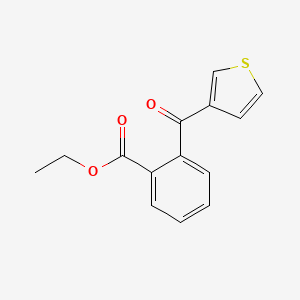

IUPAC Name |

(4-propylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-5-12-7-9-13(10-8-12)15(17)14-6-3-4-11-16-14/h3-4,6-11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGIMQKZUHDUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642005 | |

| Record name | (4-Propylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-92-5 | |

| Record name | (4-Propylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Propylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)

methanone](/img/structure/B1324109.png)